
2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
Descripción general
Descripción
2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, also known as FIIN-1, is a small molecule inhibitor that has been developed to target the oncogenic protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its dysregulation has been implicated in the development of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In recent years, FIIN-1 has emerged as a promising therapeutic agent for the treatment of these diseases.
Mecanismo De Acción
2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone binds covalently to a cysteine residue in the active site of BTK, thereby inhibiting its kinase activity. This leads to downstream inhibition of B-cell receptor signaling and induction of apoptosis in cancer cells. The covalent binding of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone to BTK also confers a long-lasting effect, as the inhibitor remains bound to the kinase for an extended period of time.
Biochemical and Physiological Effects:
2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This specificity is important, as it reduces the risk of off-target effects and toxicity. In addition, 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has been shown to induce apoptosis in cancer cells, while sparing normal cells. This selectivity is thought to be due to the dependence of B-cell malignancies on B-cell receptor signaling for survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has several advantages as a tool compound for studying BTK signaling and its role in cancer. Firstly, it is a highly specific inhibitor of BTK, which allows for precise modulation of B-cell receptor signaling. Secondly, it has a long-lasting effect due to its covalent binding to BTK, which allows for sustained inhibition of kinase activity. However, 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has some limitations as well. It is a relatively large and complex molecule, which may limit its bioavailability and cell permeability. In addition, its covalent binding to BTK may result in irreversible inhibition, which could limit its use in some experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone and its applications in cancer therapy. Firstly, further preclinical studies are needed to evaluate the efficacy of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone in different types of B-cell malignancies and to optimize its dosing and administration. Secondly, clinical trials are needed to evaluate the safety and efficacy of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone in humans. Thirdly, the combination of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, should be explored to determine whether they have synergistic effects. Finally, the development of more potent and selective BTK inhibitors based on the structure of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone may lead to the discovery of even more effective cancer therapies.
Aplicaciones Científicas De Investigación
2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in inhibiting BTK activity and inducing apoptosis in cancer cells. In addition, 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, and to have synergistic effects when combined with other targeted therapies. These findings have led to the development of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone as a potential therapeutic agent for the treatment of CLL and MCL.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-16-7-3-2-6-15(16)18-11-14(21-24-18)12-19(23)22-10-9-13-5-1-4-8-17(13)22/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXJZHHWFPDDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



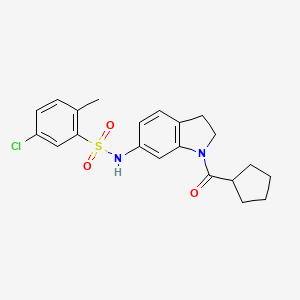
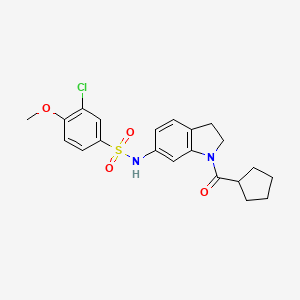
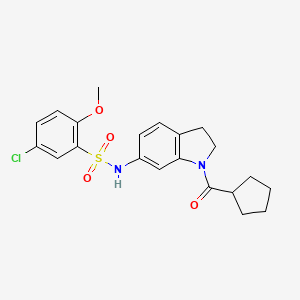
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400349.png)
![N-(2,4-difluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400352.png)

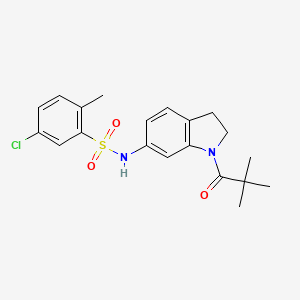
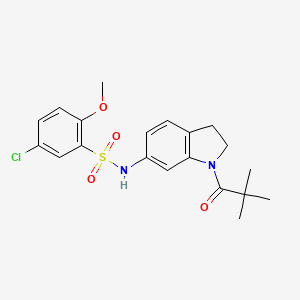
![7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3400399.png)
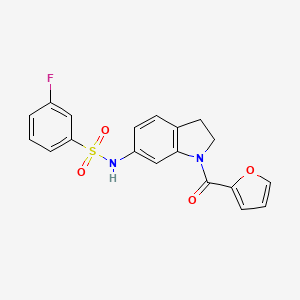
![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B3400413.png)
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B3400420.png)
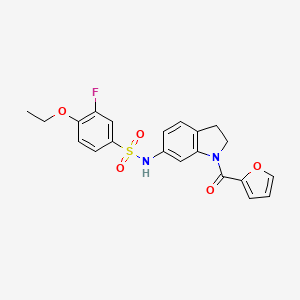
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B3400430.png)